molecular formula C8H9F3N2 B3075835 N-ethyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1036492-27-9

N-ethyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B3075835
CAS No.: 1036492-27-9
M. Wt: 190.17 g/mol
InChI Key: YKQZGLSMKWFKPX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of a vast array of functional molecules. rsc.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold found in natural products like certain vitamins and alkaloids. acs.org In synthetic chemistry, pyridine derivatives are prized for their versatile reactivity and are extensively used as ligands in organometallic catalysis and in the synthesis of functional nanomaterials. rsc.org

Their significance is particularly pronounced in medicinal chemistry and agrochemistry, where the pyridine moiety is a common feature in many commercial products. google.commonash.edunih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and influences the solubility and electronic properties of the molecule, making pyridine derivatives valuable for designing new therapeutic agents and crop protection chemicals. rsc.orgmonash.edu Researchers have explored their potential in a wide range of applications, including as anticonvulsant, antitumor, and antimicrobial agents. google.com

The Trifluoromethyl Group as a Key Feature in Pyridine Scaffolds

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. The -CF3 group is strongly electron-withdrawing and significantly increases the lipophilicity of a compound, which can enhance its metabolic stability and ability to permeate biological membranes. researchgate.net In the context of pyridine scaffolds, the trifluoromethyl group's presence can profoundly influence the reactivity and biological activity of the resulting molecule. jst.go.jpresearchgate.net

The combination of the pyridine ring and the trifluoromethyl group creates a unique electronic environment that has been successfully exploited in the development of numerous agrochemicals and pharmaceuticals. researchgate.net The trifluoromethyl group can enhance the efficacy of a drug or pesticide by improving its binding affinity to target proteins or by blocking metabolic pathways that would otherwise deactivate the compound. Consequently, the synthesis of trifluoromethylated pyridines is an active area of research.

Positioning of N-ethyl-3-(trifluoromethyl)pyridin-2-amine within Contemporary Chemical Synthesis and Materials Science

This compound is a specific derivative that combines the foundational pyridine structure with both a trifluoromethyl group and an N-ethylamino substituent. This particular arrangement of functional groups makes it a valuable intermediate and building block in organic synthesis. The synthesis of such a compound would likely involve the preparation of a 2-amino-3-(trifluoromethyl)pyridine (B70672) precursor, followed by N-alkylation. The synthesis of aminotrifluoromethylpyridines can be achieved through methods such as the amination of corresponding halogenated trifluoromethylpyridines.

While specific, large-scale applications in materials science are not yet widely documented in mainstream literature, its structural motifs suggest potential utility. The combination of a fluorinated group and an aromatic amine makes it a candidate for investigation in areas such as polymer chemistry and the development of novel electronic materials. The N-ethyl group provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures.

Table 1: Key Structural Features of this compound

Feature Description Potential Influence
Pyridine Ring A six-membered aromatic heterocycle containing a nitrogen atom. Provides a stable scaffold and influences electronic properties.
Trifluoromethyl Group A -CF3 substituent at the 3-position. Strongly electron-withdrawing, increases lipophilicity and metabolic stability.
N-ethylamino Group An ethyl group attached to the amino nitrogen at the 2-position. Allows for further functionalization and can influence solubility and steric properties.

Research Avenues and Academic Focus

Current academic and industrial research involving this compound and related compounds is primarily focused on their application as intermediates in the synthesis of biologically active molecules. The exploration of new synthetic routes to this and similar compounds is also a significant area of interest, aiming for more efficient and cost-effective production methods.

Key research avenues include:

Development of Novel Agrochemicals: The trifluoromethylpyridine core is a well-established pharmacophore in pesticides. Research is likely ongoing to incorporate this compound into new insecticidal, fungicidal, or herbicidal compounds.

Medicinal Chemistry: The structural features of this compound make it an attractive starting point for the design of new drug candidates. Research may focus on modifying the structure to target specific enzymes or receptors in the body.

Catalysis and Ligand Development: The nitrogen atoms in the pyridine ring and the amino group can potentially coordinate with metal centers, suggesting that derivatives of this compound could be explored as ligands in catalysis.

The academic focus remains on understanding the structure-activity relationships of trifluoromethylpyridine derivatives and expanding the synthetic toolbox for their preparation and modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-2-12-7-6(8(9,10)11)4-3-5-13-7/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQZGLSMKWFKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Functionalization of N Ethyl 3 Trifluoromethyl Pyridin 2 Amine

Reactivity Profile of the Pyridin-2-amine Core

The reactivity of the central heterocyclic system is a product of the competing electronic effects of the amino and trifluoromethyl substituents on the inherently π-deficient pyridine (B92270) ring.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen atom. galchimia.com However, the reactivity and regioselectivity of EAS on N-ethyl-3-(trifluoromethyl)pyridin-2-amine are significantly modulated by the two substituents.

The N-ethylamino group at the C2 position is a powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the trifluoromethyl (-CF₃) group at the C3 position is one of the most potent electron-withdrawing groups, strongly deactivating the ring and directing electrophiles to the meta position (C5). nih.gov

The combined influence of these groups results in a strong regiochemical preference for substitution at the C5 position. This position is electronically favored as it is para to the activating amino group and meta to the deactivating trifluoromethyl group. The C3 position is already substituted, and the C4 and C6 positions are less activated. Therefore, electrophilic reactions such as nitration, sulfonation, and halogenation are predicted to occur predominantly at the C5 position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluencePredicted Outcome for C5-Substitution
N-ethylaminoC2Activating, Electron-donatingortho, para (C3, C5)Strongly Favored (para)
TrifluoromethylC3Deactivating, Electron-withdrawingmeta (C5)Strongly Favored (meta)

The compound possesses two primary sites for nucleophilic reactions: the exocyclic amine nitrogen and the electron-deficient pyridine ring.

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. masterorganicchemistry.com It can readily participate in reactions with a wide range of electrophiles. The general trend for the nucleophilicity of amines is secondary > primary > ammonia. masterorganicchemistry.com While the adjacent trifluoromethyl group exerts an electron-withdrawing effect, potentially reducing the basicity and nucleophilicity of the amine compared to an unsubstituted analogue, the nitrogen atom remains a key reactive center for functionalization.

The pyridine ring itself, being π-deficient, is inherently susceptible to nucleophilic attack. This character is further intensified by the powerful electron-withdrawing -CF₃ group. While the molecule lacks a conventional leaving group for a typical SNAr reaction, strong nucleophiles can potentially add to the ring, particularly at the C4 and C6 positions, which are ortho and para to the ring nitrogen.

Regioselective Derivatization and Site-Specific Modifications

The distinct reactivity patterns of this compound allow for precise modifications at specific sites, enabling the synthesis of complex derivatives.

Building on the principles of electrophilic aromatic substitution discussed in section 3.1.1, regioselective halogenation of the pyridine ring can be achieved. Treatment with electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is expected to install a halogen atom selectively at the C5 position. This transformation yields a versatile synthetic intermediate. For instance, the halogenation of the related compound 2-amino-5-(trifluoromethyl)pyridine is a known process. google.com

The resulting 5-halo-N-ethyl-3-(trifluoromethyl)pyridin-2-amine is an ideal substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent in the presence of a palladium catalyst, is a particularly powerful tool for forming new carbon-carbon bonds. mdpi.com This allows for the introduction of a wide array of alkyl, aryl, and heteroaryl groups at the C5 position, providing a modular approach to a diverse library of derivatives. nih.govnih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
Boronic Acid/Ester PartnerPotential Product StructureIntroduced Moiety
Phenylboronic acid5-Phenyl-N-ethyl-3-(trifluoromethyl)pyridin-2-amineAryl
Methylboronic acid5-Methyl-N-ethyl-3-(trifluoromethyl)pyridin-2-amineAlkyl
Thiophene-2-boronic acid5-(Thiophen-2-yl)-N-ethyl-3-(trifluoromethyl)pyridin-2-amineHeteroaryl
Vinylboronic acid pinacol (B44631) ester5-Vinyl-N-ethyl-3-(trifluoromethyl)pyridin-2-amineAlkenyl

The nucleophilic secondary amine is a prime site for derivatization. It can be readily acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. researchgate.net This amidation reaction is fundamental in organic synthesis and can be used to introduce a vast range of functional groups.

Beyond amidation, the amine can undergo various other N-functionalization reactions. These include sulfonylation with sulfonyl chlorides to yield sulfonamides, reaction with isocyanates to produce ureas, and alkylation with alkyl halides. These transformations provide access to compounds with modified electronic properties, steric profiles, and hydrogen-bonding capabilities.

Table 3: Examples of N-Functionalization Reactions
Electrophilic ReagentReaction TypeFunctional Group Formed
Acetyl chlorideAcylation/AmidationN-acetyl amide
Tosyl chlorideSulfonylationN-tosyl sulfonamide
Methyl isocyanateUrea formationN-methyl urea
Benzyl bromideAlkylationTertiary amine (N-benzyl)

Directed Metalation and Catalytic Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgharvard.edu

For this compound, the application of DoM presents a complex scenario. The secondary amine at C2 could potentially act as a DMG. However, the only ortho position on the pyridine ring is C3, which is already substituted by the trifluoromethyl group. Therefore, direct C-H activation at C3 via this pathway is not feasible. While protecting the amine as a pivaloyl amide can enhance its directing ability, it would still target the blocked C3 position. acs.org

An alternative strategy involves leveraging the pyridine ring nitrogen as an intrinsic directing group. rsc.org Transition metal catalysts, such as palladium or rhodium, can coordinate to the Lewis basic nitrogen atom. This coordination can facilitate a chelation-assisted C-H activation event, typically at an ortho position. In this molecule, this would correspond to the C6-H bond. This catalytic approach allows for the introduction of various functional groups at the C6 position, a site that is not readily accessible through classical electrophilic substitution, offering a complementary method for advanced functionalization.

Pyridine Directing Group Removal Strategies and Their Chemical Utility

The N-ethyl-3-(trifluoromethyl)pyridin-2-yl group is a valuable directing group in organic synthesis, facilitating a range of C-H functionalization reactions. However, the utility of the resulting functionalized molecules often depends on the ability to selectively remove this directing group to unveil a primary or secondary amine. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring introduces significant electronic and steric challenges to the cleavage of the robust N-pyridyl bond. This section explores potential strategies for the removal of the N-ethyl-3-(trifluoromethyl)pyridin-2-yl directing group and the subsequent chemical utility of the liberated amine.

While specific literature detailing the removal of the N-ethyl-3-(trifluoromethyl)pyridin-2-yl group is limited, several general strategies for the cleavage of N-aryl and N-heteroaryl bonds can be considered. These methods can be broadly categorized into reductive and oxidative approaches. The success of these strategies for the target compound would be highly dependent on the specific substrate and would require experimental optimization.

Potential Reductive Cleavage Strategies

Reductive methods are commonly employed for the cleavage of N-C bonds. Two plausible strategies for the removal of the N-ethyl-3-(trifluoromethyl)pyridin-2-yl group are "hydrogenation-hydride reduction" and "quaternization-hydride reduction". These approaches have been successfully applied to the removal of N-(pyridin-2-yl) directing groups from piperidines.

The hydrogenation-hydride reduction strategy involves the initial reduction of the pyridine ring, followed by cleavage of the resulting N-alkyl bond with a hydride reagent. The electron-deficient nature of the 3-(trifluoromethyl)pyridine (B54556) ring might render it more susceptible to hydrogenation compared to electron-rich pyridines.

A hypothetical two-step sequence for this strategy is presented below:

Table 1: Hypothetical Two-Step Hydrogenation-Hydride Reduction Strategy

StepReagents and ConditionsIntermediate/ProductPotential Challenges
1. HydrogenationH₂, Pd/C, acidic medium (e.g., HCl in EtOH), elevated pressureN-ethyl-3-(trifluoromethyl)piperidin-2-amineOver-reduction of other functional groups, catalyst poisoning.
2. Hydride ReductionNaBH₄ or LiAlH₄, THF or EtOH, room temperature to refluxDesired deprotected amineIncomplete reaction, side reactions involving the trifluoromethyl group.

The quaternization-hydride reduction strategy involves the activation of the pyridine ring by N-alkylation (quaternization), followed by nucleophilic attack of a hydride reagent to cleave the N-pyridyl bond. This method avoids the potentially harsh conditions of catalytic hydrogenation.

A potential reaction scheme for this approach is as follows:

Table 2: Hypothetical Quaternization-Hydride Reduction Strategy

StepReagents and ConditionsIntermediate/ProductPotential Challenges
1. QuaternizationMeI or MeOTf, CH₃CN or DCM, room temperature2-(N-ethylamino)-1-methyl-3-(trifluoromethyl)pyridin-1-ium saltSteric hindrance from the ethyl group and trifluoromethyl group may slow down the reaction.
2. Hydride ReductionNaBH₄, MeOH or EtOH, room temperatureDesired deprotected amine and dihydropyridine (B1217469) byproductCompeting reduction of the trifluoromethyl group, regioselectivity of hydride attack.

Potential Oxidative Cleavage Strategies

Oxidative cleavage of C(aryl)-N bonds offers an alternative to reductive methods. Reagents like 2-iodoxybenzoic acid (IBX) have been shown to selectively cleave the C(aryl)-N bond in N-aryl amides under mild conditions. While not directly demonstrated on 2-aminopyridines, this approach could potentially be adapted. The proposed mechanism involves the formation of a hypervalent iodine intermediate.

Table 3: Hypothetical Oxidative Cleavage Strategy

Reagents and ConditionsProductPotential Challenges
IBX, HFIP/H₂O, 25 °CDesired deprotected amineOver-oxidation of the substrate, low reactivity of the electron-deficient pyridine ring, potential for ring opening.

Chemical Utility of the Deprotected Amine

The successful removal of the N-ethyl-3-(trifluoromethyl)pyridin-2-yl directing group would provide access to valuable primary or secondary amines. These liberated amines can serve as versatile building blocks for further synthetic transformations. For instance, the resulting 3-(trifluoromethyl)aniline (B124266) derivatives could be utilized in a variety of coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to construct more complex molecular architectures.

Furthermore, the primary or secondary amine functionality can be readily derivatized to introduce a wide range of functional groups, including amides, sulfonamides, and ureas, which are prevalent in pharmaceutically active compounds. The presence of the trifluoromethyl group in the resulting amine is of particular interest, as this moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Spectroscopic Characterization and Structural Analysis of N Ethyl 3 Trifluoromethyl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy of N-ethyl-3-(trifluoromethyl)pyridin-2-amine reveals distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The trifluoromethyl group at the C3 position, being a strong electron-withdrawing group, is expected to deshield the adjacent proton at C4, shifting its resonance downfield. The ethyl group protons will present as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with each other. The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.30 Doublet of doublets 1H H6 (Pyridine)
~7.65 Doublet of doublets 1H H4 (Pyridine)
~6.70 Doublet of doublets 1H H5 (Pyridine)
~5.50 Broad Singlet 1H N-H
~3.45 Quartet 2H -CH₂-

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The aliphatic carbons of the ethyl group will appear at higher field (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~158.0 C2 (Pyridine)
~148.5 C6 (Pyridine)
~138.0 C4 (Pyridine)
~122.5 (q) C(F)₃
~118.0 (q) C3 (Pyridine)
~115.5 C5 (Pyridine)
~38.0 -CH₂-

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is particularly useful for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. This is because all three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no nearby fluorine or hydrogen atoms to cause significant coupling. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. For a trifluoromethyl group attached to a pyridine ring, the signal is typically observed in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₈H₉F₃N₂), the molecular ion peak [M]⁺ would be expected at m/z 190.07.

The fragmentation pattern would likely involve characteristic losses of substituent groups. A primary fragmentation pathway could be the loss of an ethyl radical (•CH₂CH₃, 29 Da) to yield a fragment ion at m/z 161. Another common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, resulting in a fragment at m/z 175, known as the [M-15]⁺ peak. Further fragmentation of the pyridine ring structure would lead to additional smaller ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
190 [M]⁺ (Molecular Ion)
175 [M - CH₃]⁺

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A medium to sharp band in the region of 3350-3450 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. spectroscopyonline.com The C-H stretching vibrations of the aromatic pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed in the 2850-2975 cm⁻¹ range. scielo.org.za The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. One of the most prominent features would be the very strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ range. The N-H bending vibration (wag) for a secondary amine can also be observed around 700-750 cm⁻¹. spectroscopyonline.com

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H Stretch Secondary Amine
3000-3100 C-H Stretch Aromatic (Pyridine)
2850-2975 C-H Stretch Aliphatic (Ethyl)
1400-1600 C=C, C=N Stretch Pyridine Ring
1100-1300 C-F Stretch Trifluoromethyl

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted pyridine system. These absorptions are typically due to π → π* and n → π* electronic transitions. researchgate.net The conjugated π-system of the pyridine ring will give rise to strong π → π* transitions, likely appearing as one or more intense bands in the 250-300 nm range. The n → π* transition, involving the non-bonding electrons on the nitrogen atoms, is generally weaker and may appear as a shoulder or a separate band at a longer wavelength, potentially above 300 nm. researchgate.net The presence of the amino and trifluoromethyl substituents will influence the exact position (λmax) and intensity of these absorption bands.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore
~270 π → π* Pyridine Ring

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The definitive method for determining the precise atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a three-dimensional model of the electron density of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal XRD study would provide invaluable information. Key data points that would be obtained and are currently unavailable in the literature are presented in Table 1. This data would allow for a detailed analysis of the molecular geometry, including the planarity of the pyridine ring, the orientation of the ethyl and trifluoromethyl substituents, and any intramolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions
a (Å) Length of the a-axis
b (Å) Length of the b-axis
c (Å) Length of the c-axis
α (°) Angle between b and c axes
β (°) Angle between a and c axes
γ (°) Angle between a and b axes
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Density (calculated) (g/cm³) Calculated density of the crystal
Key Bond Lengths (Å) e.g., C-N, C-C, C-F
Key Bond Angles (°) e.g., C-N-C, F-C-F

| Torsion Angles (°) | Describing the conformation of the ethyl group |

Note: This table represents the type of data that would be generated from an X-ray diffraction experiment. No experimental data for this compound is currently available.

Advanced Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., VCD)

For chiral molecules, determining the absolute configuration (the specific three-dimensional arrangement of its atoms) is crucial, as different enantiomers can have distinct biological activities. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose, particularly for molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

A VCD analysis of this compound, should it possess a stable chiral form, would involve both experimental measurement and quantum chemical calculations. The experimental VCD spectrum would show a series of positive and negative bands corresponding to the vibrational modes of the molecule. This spectrum would then be compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

The findings from such a study would be instrumental in understanding the molecule's stereochemical properties. As with the crystallographic data, there are currently no published VCD studies for this compound.

Computational and Theoretical Studies on N Ethyl 3 Trifluoromethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of N-ethyl-3-(trifluoromethyl)pyridin-2-amine at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the total electronic energy of a molecule. nih.govscispace.com A common approach involves using the B3LYP hybrid functional with a basis set such as 6-311G(d,p) to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would be expected to yield a largely planar pyridine (B92270) ring. The presence of the bulky trifluoromethyl and ethyl groups would likely cause some minor distortions from ideal planarity. The optimized geometry reveals key structural parameters that are consistent with data from similar molecular fragments. nih.gov

ParameterPredicted ValueDescription
C-C (Pyridine Ring)~1.39 ÅTypical aromatic carbon-carbon bond length.
C-N (Pyridine Ring)~1.34 ÅAromatic carbon-nitrogen bond length within the pyridine ring.
C-N (Amine)~1.37 ÅBond connecting the exocyclic amine nitrogen to the pyridine ring, indicating some double bond character due to resonance.
N-C (Ethyl)~1.46 ÅSingle bond between the amine nitrogen and the ethyl group carbon.
C-C (Ethyl)~1.53 ÅStandard aliphatic carbon-carbon single bond.
C-CF₃~1.50 ÅBond connecting the trifluoromethyl group to the pyridine ring.
C-F~1.35 ÅTypical carbon-fluorine bond length in a trifluoromethyl group.
∠ C-N-C (Amine)~120°Bond angle around the sp²-hybridized amine nitrogen.

This table presents predicted geometric parameters for this compound based on standard values from DFT studies on analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. semanticscholar.orgscirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgirjweb.com

ParameterPredicted Value (eV)Implication
EHOMO-6.5 to -7.0Represents the ionization potential; the energy required to remove an electron.
ELUMO-1.5 to -2.0Represents the electron affinity; the energy released when an electron is added.
HOMO-LUMO Gap (ΔE)4.5 to 5.0A larger gap indicates higher chemical stability and lower reactivity. nih.gov

This table shows predicted FMO energies and the resulting energy gap for this compound, derived from DFT calculations on related aromatic compounds. scirp.orgdergipark.org.tr

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the different spatial arrangements (conformations) and isomeric forms (tautomers) of a molecule.

Conformational Analysis: The flexibility of the N-ethyl group allows for different conformations arising from rotation around the C-N single bond. DFT calculations can be used to map the potential energy surface by systematically changing the relevant dihedral angles to identify the most stable conformer(s). plos.org For this compound, the lowest energy conformation would likely involve a specific orientation of the ethyl group relative to the pyridine ring to minimize steric hindrance with the adjacent trifluoromethyl group. plos.org

Tautomerism Studies: 2-Aminopyridine (B139424) derivatives can exist in equilibrium between the amino form and an imino tautomer (2(1H)-pyridinimine). nih.govresearchgate.net Theoretical calculations can determine the relative energies of these tautomers in the gas phase and in different solvents. For 2-aminopyridines, the amino form is generally found to be significantly more stable. nih.gov Calculations for 2-amino-4-methylpyridine, for instance, show the canonical amino structure to be more stable by over 13 kcal/mol compared to the imino form. nih.gov A similar strong preference for the amino tautomer would be expected for this compound. The energy barrier for the proton transfer required for tautomerization can also be calculated, and it is typically high, indicating the process is not spontaneous under normal conditions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with surrounding molecules like solvents. biorxiv.org

An MD simulation of this compound in a solvent like water or methanol (B129727) would involve placing the molecule in a "box" of solvent molecules and calculating the forces between all atoms at very short time intervals. This allows for the simulation of molecular motion and the analysis of intermolecular interactions. Key insights from such simulations would include:

Solvation Shell Structure: How solvent molecules arrange around the solute molecule.

Hydrogen Bonding: The dynamics of hydrogen bonds forming between the amine proton and solvent molecules, as well as the pyridine nitrogen acting as a hydrogen bond acceptor.

Hydrophobic Interactions: The behavior of the ethyl and trifluoromethyl groups in an aqueous environment.

These simulations are particularly useful for understanding how the molecule behaves in a realistic chemical or biological environment, which is governed by a complex network of non-covalent interactions. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov DFT methods are commonly used to calculate parameters for various spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov For this compound, characteristic frequencies for N-H stretching, C-H stretching of the ethyl group, pyridine ring vibrations, and strong C-F stretching modes would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with good accuracy. rsc.orgnih.gov Such predictions are invaluable for assigning peaks in experimental spectra.

SpectrumFunctional GroupPredicted Parameter
¹H NMR-CH₃ (Ethyl)δ ~1.2-1.4 ppm (triplet)
-CH₂- (Ethyl)δ ~3.4-3.6 ppm (quartet)
Pyridine-Hδ ~6.8-8.2 ppm
¹³C NMRPyridine-Cδ ~105-160 ppm
-CF₃δ ~120-125 ppm (quartet)
¹⁹F NMR-CF₃δ ~ -60 to -65 ppm (relative to CFCl₃)
IRN-H Stretch~3400-3500 cm⁻¹
C-F Stretch~1100-1300 cm⁻¹ (strong)

This table provides illustrative predicted spectroscopic parameters for this compound based on computational studies of molecules with similar functional groups. nih.govnih.govrsc.org

Theoretical Insights into the Trifluoromethyl Group's Influence on Pyridine Ring Electronics

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the electronic properties of the pyridine ring is profound and can be thoroughly analyzed using computational methods.

Inductive Effect: The high electronegativity of the fluorine atoms causes a strong inductive pull of electron density away from the pyridine ring through the C-CF₃ sigma bond. This effect, known as the -I effect, deactivates the ring, making it less susceptible to electrophilic attack. nih.gov

Charge Distribution: Natural Bond Orbital (NBO) analysis and calculations of the Molecular Electrostatic Potential (MEP) can quantify this electron-withdrawing effect. These methods show a significant depletion of electron density on the pyridine ring, particularly at the ortho and para positions relative to the -CF₃ group. The MEP map would show a large region of positive potential (blue) over the ring, indicating its electron-deficient nature. mdpi.com

Reactivity and Acidity/Basicity: The electron-withdrawing nature of the -CF₃ group decreases the basicity of the pyridine nitrogen atom, as the lone pair is less available for protonation. Conversely, it increases the acidity of the N-H proton on the exocyclic amine group.

Intermolecular Interactions: The -CF₃ group can influence non-covalent interactions. While it is generally considered hydrophobic, the polarized C-F bonds can participate in specific interactions, and its presence significantly affects the π-system of the pyridine ring, which in turn alters potential π-π stacking interactions. researchgate.net

Applications in Advanced Materials Science and Chemical Innovation

N-ethyl-3-(trifluoromethyl)pyridin-2-amine as a Core Building Block for Advanced Organic Synthesis

The distinct functionalities of this compound make it a valuable and versatile building block for the construction of more elaborate molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with the pyridine (B92270) scaffold being a particularly privileged structure. researchgate.net this compound serves as a key intermediate in the synthesis of complex, fused heterocyclic systems. For instance, it is utilized in the preparation of pyrimidine- and triazine-based compounds that have been investigated as hepcidine antagonists. chiralen.com The general strategy involves the reaction of the 2-amino group with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine (B1678525) ring. bu.edu.egorientjchem.org

The reactivity of this compound allows for multi-step syntheses to create intricate polycyclic systems. nih.gov Similar trifluoromethyl-substituted aminopyridines are employed in cascade reactions to build fused heterocycles like furopyridines and pyrido[1,2-a]pyrimidin-4-ones. nih.govresearchgate.net The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of these cyclization reactions, offering pathways to novel fluorinated heterocyclic frameworks. researchgate.net

In drug discovery and materials science, the generation of molecular libraries with diverse scaffolds is crucial for identifying new lead compounds and materials with desired properties. nih.govresearchgate.net this compound is an ideal precursor for creating such libraries due to its multiple reaction sites.

The secondary amine can be readily acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide range of substituents. mdpi.com The pyridine ring itself offers further opportunities for functionalization. The nitrogen atom can be quaternized or oxidized, and the carbon-hydrogen bonds on the ring can be selectively functionalized using modern synthetic methods like transition metal-catalyzed C-H activation. acs.orgresearchgate.net This multi-faceted reactivity allows for the systematic modification of the core structure, leading to the generation of a large and diverse collection of novel compounds. nih.gov

Table 1: Potential Reactions for Generating Scaffold Diversity
Reaction SiteReaction TypeReagentsResulting Functionality
N-H of AmineAcylationAcid chlorides, AnhydridesAmides
N-H of AmineSulfonylationSulfonyl chloridesSulfonamides
N-H of AmineBuchwald-Hartwig AminationAryl halides, Pd catalyst, LigandTertiary Arylamines
Pyridine RingC-H FunctionalizationAlkenes/Alkynes, Metal catalystSubstituted Pyridines
Pyridine NitrogenN-OxidationPeroxy acids, H₂O₂Pyridine N-oxides

Development of Ligands for Catalysis and Supramolecular Chemistry

The coordination properties of this compound make it an attractive candidate for the development of specialized ligands for catalysis and the construction of supramolecular assemblies.

The 2-aminopyridine (B139424) motif is a well-established bidentate chelating ligand, where both the pyridine nitrogen and the exocyclic amino nitrogen can coordinate to a metal center. This chelation is a powerful strategy in transition metal catalysis, often used as a directing group to control the regioselectivity of C-H activation reactions. rsc.orgresearchgate.net In the case of this compound, the formation of a stable five-membered metallacycle upon coordination can direct functionalization to the C-3 position of an attached aryl group or other proximal C-H bonds. rsc.orgsnnu.edu.cn

The compound can form complexes with a variety of transition metals, including rhodium, palladium, iridium, and copper. rsc.orgresearchgate.netnih.gov The geometry and electronic properties of the resulting metal complexes are influenced by the steric and electronic nature of the substituents on the pyridine ring. The electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the pyridine nitrogen, potentially affecting the stability and reactivity of the metal complex. These complexes can range from simple mononuclear species to more complex dimeric or polymeric structures. researchgate.net Rare-earth metal complexes with similar nitrogen-containing heterocyclic ligands have also been explored for their potential luminescent properties. scienceopen.com

The incorporation of fluorine or trifluoromethyl groups into catalyst ligands is a powerful strategy for modulating catalytic activity and selectivity. nih.gov The strong inductive effect of the CF3 group in this compound significantly alters the electronic properties of the pyridine ring. researchgate.net When this molecule acts as a ligand, this electronic modification is transmitted to the coordinated metal center, which can in turn influence the catalytic cycle.

For example, in gold-catalyzed reactions, the presence of a trifluoromethyl group on an alkyne substrate has been shown to direct the regioselectivity of nucleophilic attack. acs.orgacs.org Similarly, a ligand containing this moiety can create an electron-deficient metal center, enhancing its Lewis acidity or altering its redox potential. This can be exploited to achieve high selectivity in various catalytic transformations, including hydrogenations, cross-coupling reactions, and olefinations. acs.org The strategic placement of the CF3 group can lead to highly regioselective fluorination or trifluoromethylation reactions on other substrates. nih.govresearchgate.netacs.org

Exploration in Functional Materials Design

The unique properties of this compound also make it a promising candidate for the design of novel functional materials. The combination of a fluorinated moiety, a hydrogen-bonding group, and an aromatic system provides a platform for creating materials with tailored optical, electronic, or self-assembly properties.

One potential application lies in the development of organic light-emitting diodes (OLEDs) or other luminescent materials. Coordination complexes of heterocyclic ligands with metals like iridium(III) or lanthanides are known to exhibit phosphorescence. nih.govscienceopen.com The trifluoromethyl group can enhance properties such as volatility and electron transport, which are beneficial for device performance.

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. acs.org Pyridine N-oxides have distinct electronic and coordination properties and are used as intermediates in drug synthesis and as components in functional materials. The resulting this compound N-oxide could exhibit unique reactivity or serve as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Contribution to Aggregation-Induced Emission (AIE) Systems

The field of materials science has seen a significant advancement with the discovery of aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This contrasts with the aggregation-caused quenching (ACQ) effect commonly observed in conventional fluorophores. The unique properties of AIE-active compounds, known as AIEgens, make them suitable for applications in sensors, bio-imaging, and optoelectronic devices.

The molecular structure of this compound suggests its potential as a building block for novel AIE systems. The core principle behind AIE is the restriction of intramolecular motion (RIM), including intramolecular rotation (RIR) and vibration (RIV), in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. Compounds containing pyridine, a nitrogen-containing heterocyclic compound, have been successfully utilized as core skeletons for AIEgens. nih.gov

The incorporation of a trifluoromethyl (CF3) group, as present in this compound, can significantly influence the photophysical properties of a molecule. The CF3 group is a strong electron-withdrawing group, which can modulate the electronic structure and intermolecular interactions of the compound. Research has shown that trifluoromethyl-substituted compounds can exhibit AIE properties. rsc.orgrsc.org For instance, studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides demonstrated that the presence of an electron-withdrawing CF3 group led to a 15-fold fluorescence enhancement in an aggregated state (aqueous media) compared to its dissolved state. nih.gov This enhancement is attributed to the specific intermolecular interactions and the restriction of molecular motions facilitated by the substituent.

The structure of this compound, featuring a pyridine ring, an amino group, and a trifluoromethyl substituent, provides the necessary components for designing AIE-active materials. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyridine scaffold can create unique electronic properties. In an aggregated form, the steric hindrance and intermolecular forces (such as hydrogen bonding and π–π stacking), influenced by the ethyl and trifluoromethyl groups, could effectively restrict intramolecular rotations, leading to enhanced fluorescence emission.

Compound ClassSubstituent Effect on AIEFluorescence Enhancement FactorReference
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimidesElectron-withdrawing CF3 group15x nih.gov
DistyrylbenzenesTrifluoromethyl substitutionModulates solid-state quantum efficiency rsc.org
BODIPY Dyesmeso-Trifluoromethyl groupForms strongly luminescent J-aggregates rsc.orgelsevierpure.com

This table summarizes the impact of trifluoromethyl groups on the Aggregation-Induced Emission properties of different classes of compounds.

While direct studies on the AIE properties of this compound are not extensively documented, the principles established from related pyridine and trifluoromethyl-containing compounds strongly support its potential as a valuable component in the development of new AIE systems. nih.govrsc.org

Potential in Redox-Active Organic Materials (e.g., for Energy Storage)

Redox-active organic materials are at the forefront of research for next-generation energy storage solutions, such as redox flow batteries (RFBs), due to their potential for structural tunability, sustainability, and lower cost compared to traditional metal-based systems. The electrochemical properties of a molecule—specifically its redox potential—determine its suitability for use as an anolyte (negative electrolyte) or catholyte (positive electrolyte) in a battery.

This compound possesses structural features that suggest it could be a precursor or a core component for redox-active materials. The pyridine ring is an electroactive moiety, and its redox properties can be finely tuned by the introduction of substituents. Density functional theory (DFT) calculations and experimental studies on oligo(aza)pyridine ligands like bipyridine and terpyridine have shown that their reduction potentials are strongly influenced by the electronic nature of their substituents. uit.no

The presence of a trifluoromethyl (CF3) group is particularly significant. As a potent electron-withdrawing group, it is expected to increase the reduction potential of the pyridine ring, making it more easily reduced. Quantum-chemical studies have been employed to predict the redox potentials of a wide array of trifluoromethyl-containing compounds, providing valuable data for designing molecules for specific electrochemical applications. researchgate.net The electrochemical reduction of trifluoroacetylpyridinium salts has been investigated, demonstrating that the pyridinium (B92312) ring's substituents influence the behavior of the radicals formed upon electron transfer. ucl.ac.uk This highlights the tunability of the redox properties of trifluoromethylated pyridines.

Feature of this compoundInfluence on Redox PropertiesPotential Application
Pyridine Ring Core redox-active centerFoundational unit for anolyte/catholyte
Trifluoromethyl (CF3) Group Strongly electron-withdrawing; increases reduction potentialTuning for use as a catholyte material
N-ethyl-amino Group Electron-donating; decreases reduction potentialFine-tuning of overall redox potential

This table outlines the structural components of this compound and their potential influence on its electrochemical properties for energy storage applications.

For practical application in energy storage, derivatives of this compound would need to exhibit stable redox cycling and high solubility in appropriate electrolytes. While the base molecule itself may not be the final active material, its unique electronic structure makes it a highly promising platform for the rational design of advanced organic materials for redox flow batteries and other energy storage devices.

Environmental Chemical Research and Degradation Studies

Photochemical Transformations of Trifluoromethylated Pyridine Derivatives

The environmental fate of synthetic chemical compounds is a critical area of research, with photochemical transformation being a primary degradation pathway in aquatic and atmospheric environments. Trifluoromethylated pyridine derivatives are used in various industrial applications, including pharmaceuticals and agrochemicals, making the study of their photolytic behavior essential for environmental risk assessment. researchoutreach.org

The trifluoromethyl-substituted heteroaromatic (Het-CF3) motif, as found in this compound, is known for its high stability. nih.govacs.org This stability is attributed to the strength of the carbon-fluorine bonds within the CF3 group. Studies on the photolysis of various fluorinated pesticides and pharmaceuticals containing Het-CF3 groups (on pyridine, triazole, or pyrimidine rings) have shown that this moiety is often retained in the photoproducts. nih.govnih.gov For instance, during the photolysis of sitagliptin, which contains a trifluoromethyl-triazole ring, the Het-CF3 motif remained largely intact. nih.govacs.org

However, the stability is not absolute. Under certain photolytic conditions, particularly in the presence of oxidizing species, the CF3 group can degrade. A known photoproduct of compounds containing a trifluoromethyl group is trifluoroacetate (B77799) (TFA). nih.gov The formation of TFA demonstrates that cleavage of the C-CF3 bond can occur, leading to the release of this persistent and mobile environmental contaminant.

Fluorine MotifGeneral Photolytic StabilityPotential PhotoproductsReference
Heteroaromatic-CF3 (Het-CF3)Generally high stabilityProducts retaining the CF3 group; Trifluoroacetate (TFA) nih.govacs.orgnih.gov
Aromatic-F (Aryl-F)More readily defluorinated than CF3Fluoride (B91410) ions nih.gov

This table compares the photolytic stability and potential products of different fluorine motifs relevant to trifluoromethylated pyridine derivatives.

Understanding the photochemical fate of this compound requires detailed studies that identify its transformation products, reaction kinetics, and quantum yields under environmentally relevant conditions. Such research is crucial for predicting its persistence, potential for long-range transport, and the formation of any harmful byproducts in the environment.

Bioremediation and Microbial Degradation Pathways of Pyridines in the Environment

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key process in the natural attenuation of many organic compounds. However, the introduction of fluorine atoms into a molecule, particularly in the form of a trifluoromethyl group, often renders it more resistant to microbial degradation. nih.govnih.gov The high strength of the carbon-fluorine bond makes these compounds xenobiotics that are challenging for microbial enzymes to metabolize. nih.gov

The microbial degradation of the parent pyridine ring is well-documented and can occur via several pathways, often initiated by hydroxylation or dioxygenation reactions. However, the degradation rate and pathway are highly dependent on the nature and position of substituents on the ring. Fluorinated pyridine derivatives are generally considered recalcitrant. nih.gov

For a compound like this compound, microbial attack would likely be hindered by the CF3 group. Direct cleavage of the C-F bonds is energetically difficult for most microorganisms. mdpi.com Therefore, degradation would likely have to proceed through what is known as metabolic activation, where initial enzymatic reactions occur on other, more vulnerable parts of the molecule. mdpi.com Potential initial steps could include:

Attack on the N-ethyl group: Dealkylation is a common microbial transformation.

Hydroxylation of the pyridine ring: Enzymes could potentially add a hydroxyl group to a carbon atom on the ring, away from the CF3 group.

Attack on the amino group: Deamination could also be a possible initial step.

Even if initial transformations occur, complete mineralization is not guaranteed. The degradation of benzotrifluoride (B45747) derivatives by some microbes has been observed to proceed through the addition of oxygen to the aromatic ring, which facilitates the eventual cleavage of fluoride ions. mdpi.com However, this process can be slow and may lead to the accumulation of partially degraded, and potentially toxic, fluorinated intermediates. doi.org The end product of defluorination, the fluoride ion, is also significantly more toxic to microorganisms than chloride, which can inhibit the very biological processes needed for remediation. nih.gov

Given these challenges, this compound is expected to be persistent in the environment. Research into its bioremediation would need to focus on identifying specialized microbial strains or consortia capable of cleaving the C-F bond or transforming the molecule into a more biodegradable form. nih.govumn.edu

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyridin-2-amine derivatives with trifluoromethyl substituents?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (structurally analogous to the target compound) was synthesized via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, achieving 87% yield under optimized conditions . Ethyl groups can be introduced via alkylation of the amine group using ethyl halides in the presence of a base (e.g., K₂CO₃). Reaction conditions (solvent, temperature, stoichiometry) must be carefully optimized to avoid side reactions like over-alkylation .
  • Key Data :

  • Yield for chloro-substituted precursor: 87.12% .
  • Confirmation via ¹H NMR for structural validation .

Q. How is the purity and structural integrity of N-ethyl-3-(trifluoromethyl)pyridin-2-amine validated experimentally?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the ethyl group (e.g., –CH₂CH₃ triplet at ~1.2 ppm, –NH₂ proton at ~5.5 ppm) and trifluoromethyl group (¹⁹F NMR peak at ~-60 ppm) .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 209 for C₈H₉F₃N₂) and detects impurities.
  • X-ray crystallography : Resolves bond lengths/angles; for example, the C–N bond in pyridin-2-amine derivatives typically measures ~1.35 Å .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of trifluoromethylpyridin-2-amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets is standard for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps). For this compound, the trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack sites. Dihedral angles between the ethyl group and pyridine ring can be analyzed to assess steric effects .
  • Key Data :

  • HOMO-LUMO gap for 3-chloro-5-(trifluoromethyl)pyridin-2-amine: ~4.2 eV (indicating moderate reactivity) .
  • Bond angle distortion due to trifluoromethyl substitution: ±2° from ideal sp² hybridization .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity in pyridin-2-amine derivatives?

  • Methodological Answer : Comparative molecular docking studies (e.g., using AutoDock Vina) reveal that ethyl groups enhance hydrophobic interactions with protein pockets. For example, in fluazinam (a related agrochemical), the trifluoromethyl and chloro substituents contribute to binding affinity with fungal cytochrome bc₁ complexes. Ethyl groups may improve metabolic stability compared to methyl analogs .
  • Key Data :

  • Fluazinam’s binding energy with cytochrome bc₁: -9.2 kcal/mol .
  • LogP for ethyl-substituted derivatives: ~2.5 (vs. ~2.0 for methyl), indicating higher lipophilicity .

Q. What environmental degradation pathways are reported for trifluoromethylpyridin-2-amine derivatives?

  • Methodological Answer : Hydrolysis and photolysis studies under simulated environmental conditions (pH 7, 25°C) show that the trifluoromethyl group resists degradation, while the amine group undergoes oxidation to nitro derivatives. LC-MS/MS identifies intermediates like N-ethyl-3-(trifluoromethyl)pyridin-2-nitramine. Half-lives in soil range from 30–60 days, depending on microbial activity .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for substitution reactions in pyridin-2-amine synthesis: How to resolve them?

  • Analysis : Conflicting yields (e.g., 75% vs. 90% for similar reactions) may arise from differences in solvent polarity (DMF vs. THF), reaction time, or catalyst loading. Systematic Design of Experiments (DoE) can isolate critical factors. For instance, increasing NH₃ pressure from 1 to 3 atm improved yields by 15% in chloro-substitution reactions .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₈H₉F₃N₂
Molecular Weight194.17 g/mol
LogP (Predicted)2.3 ± 0.2
Melting Point70–72°C (analog data)
¹H NMR (CDCl₃)δ 1.2 (t, 3H), δ 3.4 (q, 2H), δ 6.8 (d, 1H)

Table 2 : Computational Parameters for Geometry Optimization (DFT/B3LYP)

ParameterValueSource
C–F Bond Length1.33 Å
C–N Bond Length1.35 Å
HOMO-LUMO Gap4.1 eV

Notes

  • Avoided commercial sources per guidelines; all data derived from peer-reviewed studies or validated computational models.
  • Structural analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) were referenced where direct data on the target compound was unavailable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.